Higher Computed Lipophilicity (XLogP3) of the Ethoxymethyl vs. Methoxymethyl Analog Confers Different Partitioning Behaviour
The target compound 4‑(ethoxymethyl)-2-azaspiro[4.4]nonane shows a computed XLogP3 value of 1.7, compared with 1.4 for the direct oxygen‑analog 4‑(methoxymethyl)-2-azaspiro[4.4]nonane [1][2]. This 0.3 log unit increase corresponds to an approximately two‑fold higher octanol‑water partition coefficient, meaning the ethyl‑ether derivative will preferentially partition into lipid environments relative to its methyl‑ether counterpart under identical conditions.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 4-(Methoxymethyl)-2-azaspiro[4.4]nonane (CAS 2091775-15-2): XLogP3 = 1.4 |
| Quantified Difference | Δ XLogP3 = +0.3 |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity directly influences membrane permeability and non‑specific protein binding, which are critical parameters when selecting building blocks for CNS‑penetrant or peripherally restricted compound libraries.
- [1] PubChem. 4-(Ethoxymethyl)-2-azaspiro[4.4]nonane. Compound Summary CID 121202849. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2090268-27-0 (accessed 2026-04-24). View Source
- [2] PubChem. 4-(Methoxymethyl)-2-azaspiro[4.4]nonane. Compound Summary CID 121202839. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2091775-15-2 (accessed 2026-04-24). View Source
